molecular formula C19H24O3 B4887393 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene

1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No. B4887393
M. Wt: 300.4 g/mol
InChI Key: XWELOASLTNAPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as IPEM, is a chemical compound that is widely used in scientific research. It is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively bind to and modulate the activity of estrogen receptors in the body. IPEM has been shown to have a wide range of potential applications in the fields of cancer research, reproductive biology, and neurobiology.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene involves its selective binding to and modulation of the activity of estrogen receptors in the body. Estrogen receptors are proteins that are found in many tissues throughout the body, including the breast, uterus, hypothalamus, and brain. When estrogen binds to these receptors, it can lead to a wide range of physiological effects, including changes in gene expression, cell growth, and metabolism.
This compound is able to selectively bind to and modulate the activity of estrogen receptors in a tissue-specific manner, which allows it to have different effects in different tissues. For example, in breast cancer cells, this compound is able to block the activity of estrogen receptors, which can lead to a reduction in tumor growth and metastasis. In the hypothalamus, this compound is able to stimulate the activity of estrogen receptors, which can lead to changes in reproductive behavior and fertility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the tissue in which it is acting. In breast cancer cells, this compound is able to block the activity of estrogen receptors, which can lead to a reduction in tumor growth and metastasis. In the hypothalamus, this compound is able to stimulate the activity of estrogen receptors, which can lead to changes in reproductive behavior and fertility.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its ability to selectively bind to and modulate the activity of estrogen receptors in a tissue-specific manner. This allows researchers to study the effects of estrogen receptor modulation in different tissues without the confounding effects of other compounds that may also bind to estrogen receptors.
One of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds that modulate estrogen receptor activity. Additionally, this compound may not be suitable for all types of experiments, as its effects may be too specific to certain tissues or cell types.

Future Directions

There are many potential future directions for research involving 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene. One promising area of research involves the development of new and more effective breast cancer treatments based on the selective modulation of estrogen receptor activity. Another area of research involves the use of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the tissue-specific effects of this compound and its potential applications in the fields of reproductive biology and neurobiology.

Synthesis Methods

The synthesis of 1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene involves a multi-step process that begins with the reaction of 4-methylphenol with 2-chloroethanol to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to form 2-(2-methoxyphenoxy)ethanol. The final step in the synthesis involves the reaction of this intermediate with isopropylmagnesium chloride and 4-methylbenzaldehyde to form this compound.

Scientific Research Applications

1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for breast cancer. Studies have shown that this compound is able to selectively bind to and modulate the activity of estrogen receptors in breast cancer cells, which can lead to a reduction in tumor growth and metastasis.
In addition to its potential as a breast cancer treatment, this compound has also been shown to have potential applications in the fields of reproductive biology and neurobiology. Studies have shown that this compound is able to modulate the activity of estrogen receptors in the hypothalamus, which can lead to changes in reproductive behavior and fertility. This compound has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it is able to modulate the activity of estrogen receptors in the brain.

properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-14(2)16-10-9-15(3)13-19(16)22-12-11-21-18-8-6-5-7-17(18)20-4/h5-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWELOASLTNAPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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